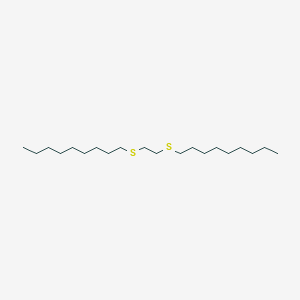
1-(2-Nonylsulfanylethylsulfanyl)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nonylsulfanylethylsulfanyl)nonane is an organic compound characterized by its unique structure, which includes two nonyl groups connected by a sulfanyl-ethyl-sulfanyl linkage
Preparation Methods
The synthesis of 1-(2-Nonylsulfanylethylsulfanyl)nonane typically involves the use of organosulfur chemistry. One common method includes the reaction of nonyl mercaptan with 1,2-dibromoethane under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Nonylsulfanylethylsulfanyl)nonane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the sulfide form.
Substitution: Nucleophilic substitution reactions are common, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed depend on the specific reaction conditions but can include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
1-(2-Nonylsulfanylethylsulfanyl)nonane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of organosulfur chemistry and reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism by which 1-(2-Nonylsulfanylethylsulfanyl)nonane exerts its effects involves interactions with various molecular targets. The sulfanyl groups can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s hydrophobic nonyl chains allow it to interact with lipid membranes, potentially affecting membrane integrity and function.
Comparison with Similar Compounds
1-(2-Nonylsulfanylethylsulfanyl)nonane can be compared to other similar compounds such as:
1-(2-Octylsulfanylethylsulfanyl)octane: Similar structure but with octyl groups instead of nonyl groups.
1-(2-Decylsulfanylethylsulfanyl)decane: Similar structure but with decyl groups.
Uniqueness: The unique combination of nonyl groups and sulfanyl linkages in this compound provides distinct chemical properties, such as higher hydrophobicity and specific reactivity patterns, making it valuable for specialized applications.
Properties
CAS No. |
60810-42-6 |
|---|---|
Molecular Formula |
C20H42S2 |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
1-(2-nonylsulfanylethylsulfanyl)nonane |
InChI |
InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-21-19-20-22-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
HTSWDJSFTQEJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSCCSCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















